![molecular formula C13H15ClO4 B13999581 2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one CAS No. 65269-58-1](/img/structure/B13999581.png)
2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is an organic compound with a complex structure that includes a chlorinated phenoxy group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one typically involves multiple steps. One common method starts with the chlorination of toluene to introduce the chlorine atom, followed by methoxylation to form the phenoxy group . The dioxolane ring is then formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions ensures the production of high-purity 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or activating biological processes . The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar structure and applications.
Mecoprop: A post-emergence herbicide with a similar phenoxy group.
Uniqueness
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is unique due to its combination of a chlorinated phenoxy group and a dioxolane ring. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
65269-58-1 |
|---|---|
Molecular Formula |
C13H15ClO4 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-[(4-chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C13H15ClO4/c1-8-6-9(14)4-5-10(8)16-7-11-17-12(15)13(2,3)18-11/h4-6,11H,7H2,1-3H3 |
InChI Key |
YEBFNUFFGYISEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2OC(=O)C(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
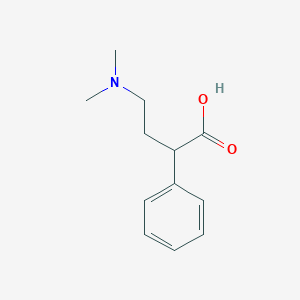
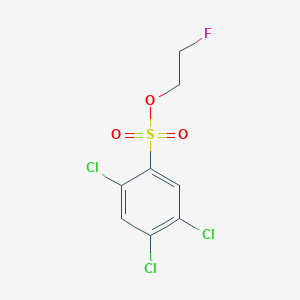
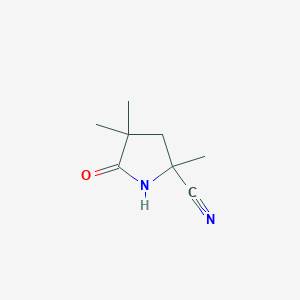
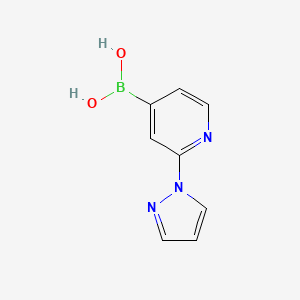
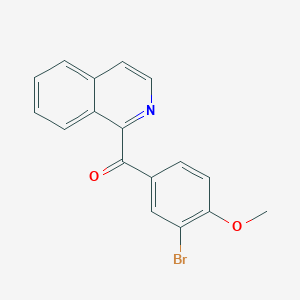
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)
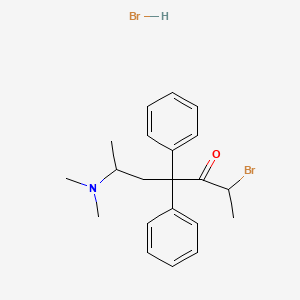
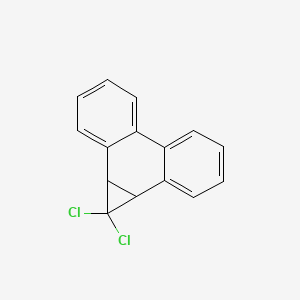
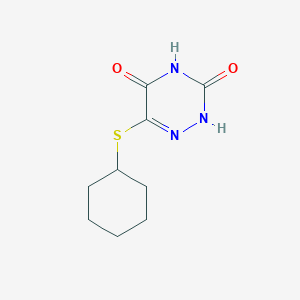
![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)

